

Spectral Analysis of 1-Bromo-3,5-diphenylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3,5-diphenylbenzene

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This technical guide provides a comprehensive overview of the spectral data for **1-Bromo-3,5-diphenylbenzene** (CAS No. 103068-20-8), a key intermediate in organic synthesis, particularly in the development of advanced materials.^{[1][2][3]} This document, intended for researchers, scientists, and professionals in drug development and material science, details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols.

Compound Overview

1-Bromo-3,5-diphenylbenzene, with the molecular formula $C_{18}H_{13}Br$ and a molecular weight of 309.2 g/mol, is a solid at room temperature with a melting point of 105-106°C.^{[1][2][4]} Its structure, featuring a central brominated benzene ring flanked by two phenyl groups, makes it a valuable building block in the synthesis of complex organic molecules.^{[1][2]}

Predicted Spectral Data

Due to the limited availability of published experimental spectra for **1-Bromo-3,5-diphenylbenzene**, the following data are predicted based on established spectroscopic principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.^[5]

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.60 - 7.70	m	3H	H-2', H-4', H-6' (protons on the central ring)
7.35 - 7.55	m	10H	Protons on the two terminal phenyl rings

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
141-143	C-3, C-5 (carbons attached to phenyl groups)
129-131	C-1', C-1'' (ipso-carbons of terminal phenyl rings)
128-130	Aromatic CH carbons of terminal phenyl rings
127-129	Aromatic CH carbons of terminal phenyl rings
125-127	Aromatic CH carbons of the central ring
122-124	C-1 (carbon attached to Bromine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^{[6][7]} For aromatic compounds, characteristic bands are observed for C-H and C=C stretching and bending vibrations.^{[6][7][8]}

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1580	Medium-Strong	Aromatic C=C ring stretch
1500 - 1400	Medium-Strong	Aromatic C=C ring stretch
880 - 820	Strong	C-H out-of-plane bending (indicative of 1,3,5-trisubstitution)
770 - 730	Strong	C-H out-of-plane bending (monosubstituted phenyl rings)
710 - 690	Strong	C-H out-of-plane bending (monosubstituted phenyl rings)
~550	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.[9]

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
308/310	High	[M] ⁺ (Molecular ion peak)
229	Medium	[M-Br] ⁺
152	Medium	[C ₁₂ H ₈] ⁺ (Biphenylene radical cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **1-Bromo-3,5-diphenylbenzene** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).

IR Spectroscopy

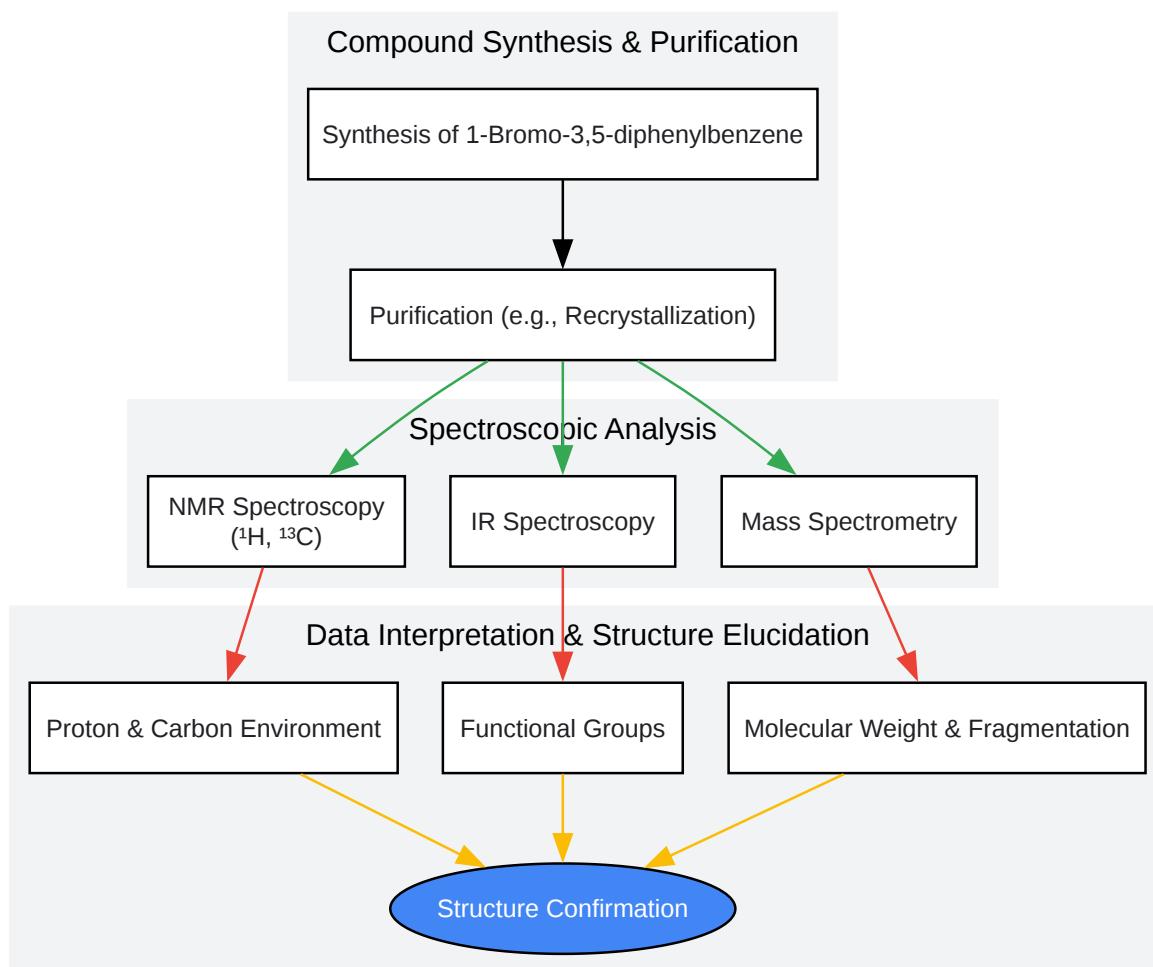
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Background Correction:** A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Bromo-3,5-diphenylbenzene**.



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Caption: Workflow for Spectroscopic Analysis.

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